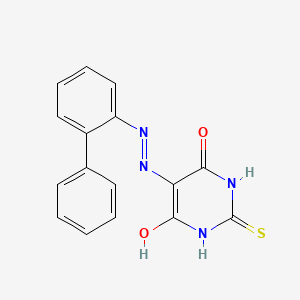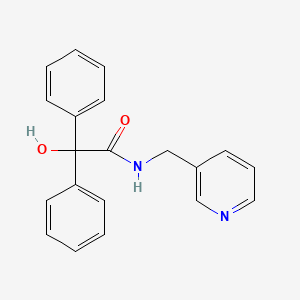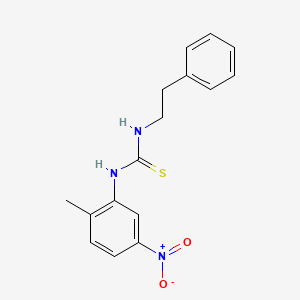![molecular formula C20H23ClN2O3S B5731235 N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is an antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes. CB-1 antagonists have been studied extensively due to their potential therapeutic applications in several medical conditions.
Mecanismo De Acción
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist works by blocking the binding of endocannabinoids to the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, thereby inhibiting its downstream signaling pathways. This leads to a reduction in appetite, food intake, and body weight, making it a potential therapeutic agent for obesity and related metabolic disorders. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been shown to have several biochemical and physiological effects. It reduces appetite and food intake by blocking the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor in the hypothalamus, which regulates hunger and satiety. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist also improves glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been shown to reduce pain and inflammation by blocking the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor in the peripheral nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist is a potent and selective antagonist of the N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, making it an ideal tool for studying the physiological and pathological functions of the endocannabinoid system. However, its lipophilic nature and poor solubility in water can pose challenges in its formulation and administration. Additionally, its potential off-target effects on other receptors and enzymes should be carefully evaluated in laboratory experiments.
Direcciones Futuras
Several future directions can be explored in the field of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist research. One potential direction is the development of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the exploration of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists in combination with other therapeutic agents for the treatment of complex medical conditions. Additionally, the role of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist in regulating the gut-brain axis and its potential therapeutic applications in gut-related disorders should be further investigated.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist involves the reaction of 4-(1-piperidinylcarbonyl)phenylmethanesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonist has been extensively studied for its potential therapeutic applications in several medical conditions, including obesity, diabetes, addiction, and pain management. N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide antagonists have shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate their efficacy and safety.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(15-17-7-3-4-8-19(17)21)18-11-9-16(10-12-18)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDNISFENWMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6731620 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)



![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
